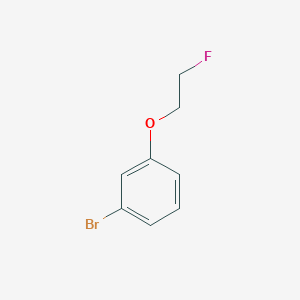

1-Bromo-3-(2-fluoroethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3-(2-fluoroethoxy)benzene is an organic compound with the chemical formula C8H8BrFO. It is a colorless liquid that finds applications in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-fluoroethoxy)benzene can be synthesized through several methods. One common method involves the bromination of 3-(2-fluoroethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-(2-fluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: It can be reduced to form corresponding hydrocarbons or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

Oxidation: Products can include carboxylic acids, aldehydes, or ketones.

Reduction: Products can include hydrocarbons or alcohols.

Applications De Recherche Scientifique

1-Bromo-3-(2-fluoroethoxy)benzene is used in various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and interactions.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-3-(2-fluoroethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate biological pathways and affect cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromobenzene: An aryl bromide with a similar structure but without the fluoroethoxy group.

Fluorobenzene: An aryl fluoride with a similar structure but without the bromo group.

Chlorobenzene: An aryl chloride with similar reactivity but different halogen substitution.

Uniqueness

1-Bromo-3-(2-fluoroethoxy)benzene is unique due to the presence of both bromine and fluoroethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Activité Biologique

1-Bromo-3-(2-fluoroethoxy)benzene, a compound with the CAS number 20469-65-2, is a halogenated aromatic compound that has garnered attention for its potential biological applications. This article delves into its biological activity, physicochemical properties, and relevant research findings.

Understanding the physicochemical properties of this compound is crucial for assessing its biological activity and environmental behavior. The following table summarizes key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 217.06 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 246.0 ± 20.0 °C |

| Melting Point | 62-66 °C |

| LogP | 2.94 |

| Flash Point | 103.1 ± 17.3 °C |

| Solubility in Water | Low |

Antimicrobial Properties

Research indicates that halogenated compounds, including those similar to this compound, exhibit antimicrobial properties. A study by Lu et al. (2005) demonstrated that halogenated aromatic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Environmental Impact and Toxicology

The environmental behavior of halogenated compounds is critical for assessing their safety and ecological impact. According to the EPA's CompTox Dashboard, the logP value of this compound suggests moderate hydrophobicity, which may influence its bioaccumulation potential in aquatic organisms . Toxicological assessments indicate that similar compounds can exhibit harmful effects on aquatic life, necessitating careful evaluation of their environmental fate.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated compounds, researchers found that derivatives of brominated phenols showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of halogen substitution in enhancing biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of brominated aromatic compounds on human cancer cell lines revealed that specific substitutions could enhance cytotoxicity. The results indicated that the presence of bromine and fluorine atoms could synergistically affect cell viability and apoptosis mechanisms .

Propriétés

IUPAC Name |

1-bromo-3-(2-fluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLIUMZAKGSQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567665 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132837-02-6 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.